N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Description
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a benzamide derivative characterized by a bromo-substituted aromatic ring and a 2-chlorobenzoyl moiety. Benzamides are widely studied for their diverse applications, including antimicrobial activity and crystallographic interest due to hydrogen bonding patterns . This analysis synthesizes data from structurally related compounds to infer key characteristics of the target molecule.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLESANOMRKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antiasthmatic, and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of anxiolytic, anticonvulsant, and sedative drugs.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can modulate neurotransmitter receptors, contributing to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Discussion of Key Findings
- Activity Predictions : The bromo and chloro substituents may synergize to improve bioactivity, though steric effects could reduce solubility compared to smaller analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
- Synthetic Scalability : The use of acetonitrile as a solvent and reflux conditions aligns with industry-friendly protocols, suggesting feasible large-scale production .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide features a complex structure characterized by the presence of bromine and chlorine substituents on the aromatic rings, which are known to influence its biological properties. The compound can be represented as follows:
- Chemical Formula : C15H12BrClNO
- Molecular Weight : 335.62 g/mol
The biological activity of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Inhibition of Enzymes : It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research indicates that N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anticancer | Cytotoxicity in cancer cell lines |
Case Studies
-
Anti-inflammatory Studies :
A study conducted by Zhang et al. focused on the anti-inflammatory effects of similar compounds. They found that derivatives of benzamide could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases . -
Antimicrobial Research :
Research published in MDPI highlighted the antimicrobial activity of related benzamide derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the benzamide structure could enhance antibacterial efficacy . -
Cytotoxicity Assays :
A study examining the cytotoxic effects of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide on various cancer cell lines reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
